molecular formula C15H15N3O5 B5720052 N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Cat. No. B5720052
M. Wt: 317.30 g/mol
InChI Key: HDNMHMYABKYDPV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide, also known as FEN, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications. FEN is a hydrazide derivative that has been synthesized and investigated for its biological activities.

Mechanism of Action

The mechanism of action of N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is not well understood. However, it has been suggested that N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide may exert its biological activities by interacting with cellular targets such as enzymes, receptors, and ion channels. N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide may also induce changes in cellular signaling pathways, leading to alterations in gene expression and protein synthesis.
Biochemical and Physiological Effects:
N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has also been shown to modulate the activity of enzymes involved in metabolic pathways, such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying cellular processes. However, N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide also has some limitations. Its mechanism of action is not well understood, and its biological activities may be affected by factors such as pH, temperature, and concentration.

Future Directions

There are several future directions for research on N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide. One area of interest is the development of N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide-based drugs for the treatment of cancer, infections, and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide, which could provide insights into its cellular targets and potential therapeutic applications. Additionally, the synthesis of N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide derivatives with improved biological activities and pharmacokinetic properties could lead to the development of more effective drugs.

Synthesis Methods

N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be synthesized using a simple method that involves the reaction of 2-(4-methyl-2-nitrophenoxy)acetic acid hydrazide with 2-furylcarboxaldehyde in ethanol. The reaction is catalyzed by acetic acid and the product is obtained in good yield. The synthesized N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be purified by recrystallization from ethanol.

Scientific Research Applications

N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been studied for its potential pharmaceutical applications. It has been investigated for its antitumor, antimicrobial, and anti-inflammatory activities. N'-[1-(2-furyl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has been shown to exhibit cytotoxic effects against cancer cells and inhibit the growth of bacteria and fungi. It has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5/c1-10-5-6-14(12(8-10)18(20)21)23-9-15(19)17-16-11(2)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDNMHMYABKYDPV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/C2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.